molecular formula C11H15NO2 B150122 2,3,5-Trimethylphenyl methylcarbamate CAS No. 2655-15-4

2,3,5-Trimethylphenyl methylcarbamate

Cat. No. B150122
CAS RN: 2655-15-4
M. Wt: 193.24 g/mol
InChI Key: NYOKZHDTNBDPOB-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl methylcarbamate is a chemical compound that falls within the broader class of carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure and substituents on the phenyl ring of 2,3,5-trimethylphenyl methylcarbamate can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of carbamates like 2,3,5-trimethylphenyl methylcarbamate often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a carbonate ester. In the context of the provided papers, while the exact synthesis of 2,3,5-trimethylphenyl methylcarbamate is not detailed, related compounds have been synthesized through various methods. For instance, 2-thiomethyl-N-methylphenylcarbamate was prepared for photodegradation studies , and methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives were synthesized using a Diels-Alder reaction . These methods could potentially be adapted for the synthesis of 2,3,5-trimethylphenyl methylcarbamate.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (-NHCOO-). The structure and conformation of these molecules can be elucidated using techniques such as IR spectroscopy and single-crystal X-ray diffraction, as demonstrated in the synthesis and characterization of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate . The molecular structure influences the reactivity and interactions of the compound, which can be important for its applications.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, reactions with nucleophiles, and participation in the formation of self-immolative linkers. For example, trimethyl carbamate has been shown to spontaneously undergo intramolecular cyclization to liberate a fluorophore, demonstrating its potential as a self-immolative linker for fluorescence detection of enzyme reactions . This property could be explored for 2,3,5-trimethylphenyl methylcarbamate in the development of molecular probes or drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect these properties. For instance, the photodegradation of 2-thiomethyl-N-methylphenylcarbamate in ethanol was found to be first-order, with a half-life of 32.3 hours . This suggests that the stability of carbamates under light exposure is an important property to consider, which could be relevant for the storage and application of 2,3,5-trimethylphenyl methylcarbamate.

Scientific Research Applications

Kinetic Studies in Aqueous Media

The alkaline hydrolysis of 2,3,5-trimethylphenyl-N-methylcarbamate, leading to the formation of 2,3,5-trimethylphenol, has been studied. This research utilized reversed phase liquid chromatography and UV spectrophotometry, indicating an ElcB hydrolytic mechanism involving the formation of methyl isocyanate (Ouertani, Latrous El Attache, & Hamida, 2012).

Impact on Agricultural Practices

The compound's role in agriculture is evident in its interactions with enzymes in plants, such as the aryl acylamidase from rice, which hydrolyzes analogs of 2,3,5-trimethylphenyl methylcarbamate (Frear & Still, 1968).

Insecticide Synergism and Toxicity

Studies have investigated the toxicity of carbamates like 2,3,5-trimethylphenyl methylcarbamate to insects and their synergistic effects with other compounds. This includes the analysis of their interaction with other insecticidal substances and their efficacy in different application methods (Sun & Johnson, 1972).

Biodegradation and Environmental Impact

Research into the biodegradation of carbamates like 2,3,5-trimethylphenyl methylcarbamate highlights their environmental impact. Studies have explored how these compounds are metabolized in insects and animals, contributing to understanding their environmental fate and degradation patterns (Douch & Smith, 1971).

Chemical Synthesis and Modification

The synthesis of derivatives and analysis of N-methylcarbamates including 2,3,5-trimethylphenyl methylcarbamate has been a focus of research, contributing to the development of potential antitumor agents and understanding the chemical properties of these compounds (Anderson & Mulumba, 1984).

Safety And Hazards

2,3,5-Trimethylphenyl methylcarbamate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is non-combustible, but it may decompose upon heating to produce corrosive and/or toxic fumes .

properties

IUPAC Name

(2,3,5-trimethylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)
Source PubChem
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InChI Key

NYOKZHDTNBDPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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DSSTOX Substance ID

DTXSID9041318
Record name 2,3,5-Trimethylphenyl methylcarbamate
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Molecular Weight

193.24 g/mol
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Physical Description

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO]
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Product Name

2,3,5-Trimethylphenyl methylcarbamate

CAS RN

2655-15-4, 12407-86-2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
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Record name 2,3,5-Trimethacarb
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Record name 2,3,5-Trimethylphenyl methylcarbamate
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Record name Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Slade, JE Casida - Journal of Agricultural and Food Chemistry, 1970 - ACS Publications
MATERIALS AND METHODS Chemicals. The following l4C-labeled preparations of [rimethylphenyl methylcarbamates (Me3PMC) were pro-vided by the Biological Sciences …
Number of citations: 35 pubs.acs.org
JC Smith - Journal of Economic Entomology, 1977 - academic.oup.com
LD 50 values expressed in µg/insect for mixed-sex populations of Diabrotica undecimpunctata howardi Barber were: carbofuran 0.0783; parathion 0.1413; phorate 0.4807; diazinon …
Number of citations: 7 academic.oup.com
YP Sun, ER Johnson - Journal of economic entomology, 1972 - academic.oup.com
The toxicities of carbamates alone and combined with sesamex or thiocyanates were determined on the house fly, Musca domestica L., by topical application, oil spray, and injection …
Number of citations: 77 academic.oup.com
RM Lee, WA Brindley - Environmental Entomology, 1974 - academic.oup.com
Megachile pacifica (Panzer) generally became more susceptible to carbaryl as adults aged. LD 50 values for carbaryl toxicity were 240, 166.5, 109.2, and 51.3 μg/g for the 1, 2, 3, and 4-…
Number of citations: 21 academic.oup.com
RK Mishra, A Shankar - International Rice Research Newsletter, 1980 - cabdirect.org
Tests were carried out on potted rice seedling in India to determine the LT50s and LT90s of insecticides for brachypterous females of Nilaparvata lugens (Stal) and fifth-instar nymphs of …
Number of citations: 3 www.cabdirect.org
JW Apple - Journal of economic entomology, 1971 - academic.oup.com
Seven of 8 granular insecticides had no adverse effect on corn growth when used at 4 lb AI/acre as a 7-in. band on the row surface. This rate of Mocap® (O-ethyl S, S-dipropyl …
Number of citations: 23 academic.oup.com
CR Swanson, HR Swanson - Weed Science, 1968 - cambridge.org
Simultaneous treatment with certain carbamate insecticides inhibited degradation of 3-(p-chlorophenyl)-1,1-dimethyrurea (monuron) in cotton (Gossypium hirsutum L.) leaf discs. …
Number of citations: 54 www.cambridge.org
RF Ruppel - Journal of Economic Entomology, 1972 - academic.oup.com
Stauffer N-2596 (S-(p-chlorphenyl) O-ethylphos-phonodithioate), and Fisons NC-6897 (2,3-(isopropylidenedioxy) phenyl methylcarbamate), showed promise, and the effectiveness of …
Number of citations: 4 academic.oup.com
NC Respicio, M Sherman - Journal of Economic Entomology, 1972 - academic.oup.com
Relative topical toxicity of seven carbamate insecticides: Bay 37344 (4 (methylthio)-3,5-xylyl methylcarbamate); Chevron RE-5305 (m-sec-butylphenyl methylcarbamate); Chevron RE-…
Number of citations: 1 academic.oup.com
M Page, RL Lyon - Journal of Economic Entomology, 1976 - academic.oup.com
Twenty-one insecticides were tested on adults and 7 of the 21 were tested on 3rd and 4th instars of Chrysomela scripla F. In tests with adults, the decreasing order of toxicity at LD 90 …
Number of citations: 11 academic.oup.com

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